REACTION_SMILES
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[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cl:1][c:2]1[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[H-:24].[N+:13](=[O:14])([O-:15])[c:16]1[cH:17][cH:18][c:19]([NH:22][CH3:23])[cH:20][cH:21]1.[Na+:25]>>[c:2]1([N:22]([c:19]2[cH:18][cH:17][c:16]([N+:13](=[O:14])[O-:15])[cH:21][cH:20]2)[CH3:23])[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1nc(N(C)c2ccc([N+](=O)[O-])cc2)c2ccccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |